molecular formula C15H13ClFNO6S B13352822 Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]- CAS No. 31185-44-1

Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-

Cat. No.: B13352822
CAS No.: 31185-44-1
M. Wt: 389.8 g/mol
InChI Key: MLOWPXDFEWKQGY-UHFFFAOYSA-N
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Description

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H13ClFNO6S It is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 3-chloropropanol to form an intermediate, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with biological molecules. The sulfonyl fluoride group can react with nucleophilic sites in proteins, such as the hydroxyl group of serine residues, leading to the inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Chlorophenoxy)propoxy)benzene-1-sulfonyl fluoride
  • 4-(3-(2-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride
  • 4-(3-(2-Chloro-5-methylphenoxy)propoxy)benzene-1-sulfonyl fluoride

Uniqueness

4-(3-(2-Chloro-5-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to the combination of its sulfonyl fluoride group, nitrophenoxy group, and chlorinated aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

31185-44-1

Molecular Formula

C15H13ClFNO6S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[3-(2-chloro-5-nitrophenoxy)propoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13ClFNO6S/c16-14-7-2-11(18(19)20)10-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2

InChI Key

MLOWPXDFEWKQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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